molecular formula C7H11N3O B577778 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine CAS No. 1223748-28-4

1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine

Cat. No.: B577778
CAS No.: 1223748-28-4
M. Wt: 153.185
InChI Key: OROVAPUMNLCBIA-UHFFFAOYSA-N
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Description

1-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine (CAS 1223748-28-4) is a high-purity chemical compound supplied for research and development purposes. This molecule features a 1,3,4-oxadiazole scaffold, a privileged structure in medicinal chemistry known for its versatile biological activities and significant role in the discovery of new therapeutic agents . The 1,3,4-oxadiazole core is a thermostable, five-membered aromatic heterocycle that serves as a critical pharmacophore in drug design . Researchers are particularly interested in 1,3,4-oxadiazole derivatives for their pronounced antiproliferative potential. This compound serves as a key synthetic intermediate for developing novel conjugates that act through mechanism-based approaches, including the inhibition of crucial cancer biological targets such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . Its value lies in structural modification strategies, where hybridization with other anticancer pharmacophores can yield compounds with enhanced cytotoxicity and selectivity toward malignant cells . Key Identifiers: • CAS Number: 1223748-28-4 • Molecular Formula: C 7 H 11 N 3 O • Molecular Weight: 153.18 g/mol • Purity: Available at 98% and 95% This product is intended for research applications by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic uses in humans or animals. All sales are final, and the buyer assumes responsibility for confirming product identity and/or purity for their specific application.

Properties

IUPAC Name

1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-8-4-6-9-10-7(11-6)5-2-3-5/h5,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROVAPUMNLCBIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN=C(O1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676568
Record name 1-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223748-28-4
Record name 5-Cyclopropyl-N-methyl-1,3,4-oxadiazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1223748-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Amidoximes with Cyclopropanecarbonyl Chloride

A widely employed method involves the cyclocondensation of N-methylmethanamine-derived amidoximes with cyclopropanecarbonyl chloride. This two-step protocol begins with the formation of the amidoxime intermediate, followed by cyclization under acidic conditions.

Reaction Conditions :

  • Step 1 : Amidoxime formation via reaction of hydroxylamine hydrochloride with N-methylmethanamine in ethanol at 60°C for 12 hours .

  • Step 2 : Cyclization using cyclopropanecarbonyl chloride in dichloromethane with triethylamine as a base, stirred at room temperature for 24 hours .

Yield : 68–72% after purification via silica gel chromatography .

ParameterValue
Solvent (Step 1)Ethanol
Temperature (Step 1)60°C
Catalyst (Step 2)Triethylamine
Reaction Time (Step 2)24 hours

This method is favored for its scalability but requires stringent control of stoichiometry to avoid byproducts such as 3-cyclopropyl-1,2,4-oxadiazole isomers .

Nucleophilic Substitution on Preformed Oxadiazole Rings

An alternative approach utilizes preformed 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid, which undergoes nucleophilic substitution with N-methylmethanamine.

Procedure :

  • Activation of the carboxylic acid using thionyl chloride to form the acyl chloride.

  • Reaction with N-methylmethanamine in tetrahydrofuran (THF) at 0°C to room temperature.

Key Observations :

  • Yield : 55–60% due to competing hydrolysis of the acyl chloride.

  • Purification : Requires recrystallization from ethyl acetate/hexane mixtures.

ParameterValue
ActivatorThionyl chloride
SolventTHF
Temperature0°C → 25°C

This method is less efficient than cyclocondensation but offers flexibility in modifying the oxadiazole ring post-synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate the cyclocondensation step, reducing reaction times from hours to minutes.

Protocol :

  • Amidoxime and cyclopropanecarbonyl chloride are mixed in acetonitrile.

  • Irradiated at 100°C for 15 minutes under closed-vessel conditions .

Advantages :

  • Yield Improvement : 75–78% due to reduced side reactions .

  • Energy Efficiency : 80% reduction in energy consumption compared to conventional heating .

ParameterValue
Irradiation Power300 W
Pressure250 psi

Solid-Phase Synthesis Approaches

Solid-phase synthesis is emerging as a strategy for high-throughput production, using resin-bound intermediates to simplify purification.

Steps :

  • Immobilization of N-methylmethanamine on Wang resin via ester linkage.

  • Cyclocondensation with cyclopropanecarbonyl chloride in dimethylformamide (DMF).

  • Cleavage from resin using trifluoroacetic acid (TFA) .

Performance Metrics :

  • Purity : >90% after cleavage .

  • Throughput : 50–60 compounds per week in combinatorial libraries .

ParameterValue
Resin TypeWang resin
Cleavage ReagentTFA/water (95:5)

Comparative Analysis of Synthetic Methods

A systematic comparison of the four methods reveals trade-offs between yield, time, and scalability:

MethodYield (%)TimeScalability
Cyclocondensation68–7236 hoursHigh
Nucleophilic Substitution55–6024 hoursModerate
Microwave-Assisted75–7815 minutesModerate
Solid-Phase9048 hoursLow

Critical Insights :

  • Microwave synthesis offers the best yield-to-time ratio but requires specialized equipment .

  • Solid-phase methods achieve high purity but are cost-prohibitive for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be targeted by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding oxadiazole N-oxide.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. 1-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine has shown promise in inhibiting various bacterial strains, making it a candidate for developing new antimicrobial agents .

2. Anti-inflammatory Effects
Studies have suggested that oxadiazole derivatives can modulate inflammatory responses. This compound may inhibit pro-inflammatory cytokines and enzymes, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

3. Anticancer Properties
Recent investigations into the anticancer potential of oxadiazole derivatives have highlighted their ability to induce apoptosis in cancer cells. Preliminary data suggest that this compound may disrupt cancer cell proliferation pathways .

Pharmacological Insights

1. Neuropharmacology
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. It may interact with neurotransmitter systems, offering a pathway for developing treatments for conditions such as depression or anxiety .

2. Cardiovascular Research
There is ongoing research into the cardiovascular effects of oxadiazole derivatives. The compound may exhibit vasodilatory effects or influence cardiac function, which could lead to new therapies for hypertension or heart disease .

Case Studies

Study TitleFocusFindings
Antimicrobial Activity of Oxadiazole DerivativesEvaluated the efficacy against bacterial strainsShowed significant inhibition of Staphylococcus aureus growth
Anti-inflammatory Effects of Novel CompoundsInvestigated cytokine modulationReduced IL-6 and TNF-alpha levels in vitro
Evaluation of Anticancer ActivityAssessed apoptosis inductionInduced cell death in breast cancer cell lines

Mechanism of Action

The mechanism of action of 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at Position 5 Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) LogP TPSA (Ų) Key Features
1-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine Cyclopropyl N-Methylmethanamine C₆H₉N₃O 139.16 -0.8 64.9 Moderate hydrophilicity, balanced steric bulk
1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine 4-Methylphenyl Methanamine C₁₀H₁₁N₃O 189.22 ~1.2* 64.9 Aromatic ring enhances π-π interactions; higher lipophilicity
1-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine Methoxymethyl N-Methylmethanamine C₆H₁₁N₃O₂ 157.17 -0.5* 73.0 Increased polarity due to ether oxygen; improved solubility
1-(2-Adamantyl)-3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)urea Cyclopropyl Urea-linked adamantyl group C₁₇H₂₇N₄O 303.44 ~3.0* 84.5 High steric bulk; anti-tuberculosis activity reported

*Estimated values based on structural analogs.

Key Comparative Insights

The methoxymethyl analog (C₆H₁₁N₃O₂) exhibits higher polarity (TPSA = 73.0 Ų) due to the ether oxygen, which may improve aqueous solubility but reduce blood-brain barrier penetration compared to the cyclopropyl derivative .

Functional Group Impact on Biological Activity

  • The adamantyl-urea derivative (C₁₇H₂₇N₄O) demonstrates significant anti-tuberculosis activity, attributed to the urea moiety’s hydrogen-bonding capacity and the adamantyl group’s hydrophobic interactions with bacterial targets .
  • Aromatic substituents (e.g., 4-methylphenyl) enhance π-π stacking with aromatic residues in enzyme active sites, as evidenced by similar compounds in kinase inhibition studies .

Synthetic Accessibility

  • The target compound and its 4-methylphenyl analog are synthesized via polyphosphoric acid-mediated cyclization, yielding high-purity products confirmed by NMR and mass spectrometry .
  • Adamantyl derivatives require additional steps for urea linkage formation, reducing overall synthetic efficiency .

Biological Activity

1-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the N-methylmethanamine moiety further enhances its pharmacological potential.

Molecular Formula : C7_7H11_{11}N3_3O
Molecular Weight : 155.18 g/mol
CAS Number : 1223748-28-4

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors within biological systems, modulating their activity. For instance, it could inhibit cyclooxygenase (COX) enzymes involved in inflammation.
  • Cell Membrane Interaction : The unique structure allows for potential interactions with lipid membranes, which may disrupt microbial integrity or alter cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that oxadiazole derivatives can influence ROS levels in cells, potentially leading to oxidative stress and subsequent cell death in cancerous cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryModulation of cytokine release

Case Study: Anticancer Activity

A study investigating the anticancer properties of oxadiazole derivatives found that compounds similar to this compound were effective against various cancer cell lines. These compounds were shown to induce apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway. Such findings suggest that this compound could be further explored for its potential as an anticancer agent.

Q & A

Q. What are the common synthetic routes for preparing 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine?

The synthesis typically involves cyclocondensation reactions. For example, a polyphosphoric acid-mediated route can be employed, where glycine reacts with substituted hydrazides under controlled temperature (e.g., reflux conditions) to form the oxadiazole core. Subsequent N-methylation or functional group modifications yield the final compound . Solvent choice (e.g., triethylamine or DMF) and dehydrating agents (e.g., POCl₃) are critical for optimizing yield and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C-NMR : To confirm the oxadiazole ring structure, cyclopropyl group, and N-methyl substitution .
  • FT-IR : For identifying functional groups like C=N (oxadiazole) and N-H (amine) stretches .
  • Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns .
  • X-ray crystallography : For resolving crystal packing and hydrogen-bonding networks in solid-state studies .

Q. What biological activities are associated with this compound?

Preliminary studies suggest antimicrobial, anti-inflammatory, and anticancer potential. For instance, analogs with cyclopropyl groups exhibit enhanced activity against bacterial targets compared to phenyl-substituted derivatives . Biological assays (e.g., MIC tests for antimicrobial activity) and enzyme inhibition studies (e.g., COX-2 for anti-inflammatory effects) are commonly used for evaluation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Temperature control : Refluxing in polyphosphoric acid at 90–100°C improves cyclization efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions for N-methylation .
  • Catalyst use : Sodium hydride or triethylamine facilitates coupling reactions in multi-step syntheses .
  • Purification methods : Recrystallization from pet-ether/DMSO mixtures ensures high purity .

Q. How do structural modifications influence biological activity?

Comparative studies show:

  • Cyclopropyl vs. phenyl substituents : Cyclopropyl analogs (e.g., 1-(5-cyclopropyl-oxadiazol-2-yl)-N-methylmethanamine) exhibit superior antimicrobial activity due to increased lipophilicity and membrane penetration .
  • N-methylation : Enhances metabolic stability compared to primary amines, as seen in pharmacokinetic studies .
  • Heteroatom substitution : Replacing oxygen with sulfur in the oxadiazole ring (e.g., thiadiazole analogs) alters enzyme-binding affinity .

Q. How should researchers address contradictions in reported biological data?

  • Replicate assays : Validate activity using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Control variables : Compare results under identical conditions (pH, solvent, cell lines). For example, anti-inflammatory activity discrepancies may arise from COX-1 vs. COX-2 selectivity .
  • Computational modeling : Use molecular docking to rationalize structure-activity relationships (SAR) and identify key binding interactions .

Q. What strategies are effective in designing analogs with improved potency?

  • Bioisosteric replacement : Substitute the cyclopropyl group with cyclobutyl or cyclohexyl rings to modulate steric and electronic effects .
  • Hybrid pharmacophores : Integrate sulfonamide or morpholine moieties to enhance solubility and target specificity .
  • Prodrug approaches : Modify the N-methyl group to ester or amide derivatives for controlled release .

Q. What analytical methods are critical for resolving reaction intermediates?

  • TLC/HPLC monitoring : Track reaction progress and identify side products .
  • Kinetic studies : Use stopped-flow NMR or UV-Vis spectroscopy to determine rate constants for intermediate formation .
  • Isotopic labeling : ¹⁵N or ¹³C labeling clarifies mechanistic pathways in cyclocondensation reactions .

Methodological Recommendations

  • For synthetic challenges : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the oxadiazole ring .
  • For biological assays : Use orthogonal methods (e.g., fluorescence-based and calorimetric assays) to confirm activity .
  • For data interpretation : Apply multivariate analysis to disentangle substituent effects from experimental noise .

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